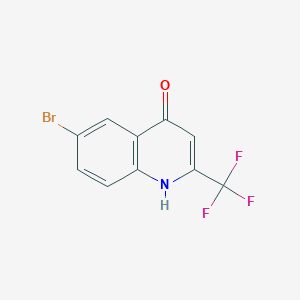

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBGBUAHZUWVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275296 | |

| Record name | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-22-0 | |

| Record name | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. This molecule is of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are often associated with a range of biological activities. This document outlines a probable synthetic pathway, detailed experimental protocols for analogous compounds, and key characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1701-22-0 | [1][2] |

| Molecular Formula | C₁₀H₅BrF₃NO | [1] |

| Molecular Weight | 292.06 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Melting Point | >300 °C (predicted) | |

| Solubility | Soluble in DMSO and DMF (predicted) |

Synthesis

The most plausible and widely utilized method for the synthesis of 2-(trifluoromethyl)-4-quinolinols involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a thermal or acid-catalyzed cyclization. For the synthesis of this compound, the logical precursors are 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.

Synthetic Pathway

The overall synthetic scheme is a two-step process:

-

Condensation: Reaction of 4-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate to form the enamine intermediate, ethyl 3-((4-bromophenyl)amino)-4,4,4-trifluorobut-2-enoate.

-

Cyclization: Intramolecular cyclization of the enamine intermediate to yield the final product, this compound.

Experimental Protocol (General Procedure)

Step 1: Synthesis of Ethyl 3-((4-bromophenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)

-

To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents).

-

A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.

-

The reaction mixture is heated to reflux for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus if necessary.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product may be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Cyclization)

-

The crude enamine intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature, typically in the range of 240-260 °C, for 1-3 hours.

-

The reaction should be monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product.

-

The precipitate is collected by vacuum filtration, washed with the non-polar solvent, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Below are the expected characterization data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for the structural elucidation of the final product.

¹H NMR (in DMSO-d₆, 400 MHz): The expected chemical shifts (δ) in ppm are:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.0 - 13.0 | br s | -OH |

| ~8.0 - 8.2 | d | H-5 |

| ~7.8 - 8.0 | dd | H-7 |

| ~7.6 - 7.8 | d | H-8 |

| ~6.5 - 6.7 | s | H-3 |

¹³C NMR (in DMSO-d₆, 100 MHz): The expected chemical shifts (δ) in ppm are:

| Chemical Shift (ppm) | Assignment |

| ~175 | C-4 |

| ~145 (q) | C-2 |

| ~140 | C-8a |

| ~135 | C-7 |

| ~128 | C-5 |

| ~125 | C-4a |

| ~120 (q) | -CF₃ |

| ~118 | C-6 |

| ~115 | C-8 |

| ~100 | C-3 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M-H]⁻ at 290.95 and 292.95 (due to Br isotopes) |

Infrared (IR) Spectroscopy

The IR spectrum will indicate the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch (broad) |

| ~1640 | C=O stretch (keto tautomer) |

| ~1600, 1580, 1490 | C=C and C=N stretching (aromatic ring) |

| ~1300-1100 | C-F stretching |

| ~600-500 | C-Br stretch |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. While a specific, peer-reviewed protocol for this exact molecule is not available in the public domain, the outlined procedures are based on well-established methods for the synthesis of analogous compounds and should serve as a robust starting point for researchers. The provided characterization data, although predicted, offers a reliable reference for the structural verification of the synthesized compound. This information is intended to support the efforts of scientists and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, known for a wide range of biological activities including antimicrobial and anticancer properties.[1] The introduction of a bromine atom at the 6-position and a trifluoromethyl group at the 2-position of the 4-hydroxyquinoline core can significantly modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental methodologies for this compound.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₅BrF₃NO | [2] |

| Molecular Weight | 292.06 g/mol | [2] |

| CAS Number | 1701-22-0 | [2] |

| Appearance | White to light brown solid | [3] |

| Melting Point | >290 °C | [3] |

| Boiling Point | 354.6 ± 37.0 °C (Predicted) | [4] |

| Density | 1.771 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 6.16 ± 0.40 (Predicted) | [4] |

| Storage Temperature | Inert atmosphere, Room Temperature | [4] |

Synthesis and Purification

Representative Synthesis Workflow

References

An In-Depth Technical Guide to 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Chemical Structure:

A 2D representation of the chemical structure of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.

This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and drug development. The document summarizes its chemical and physical properties, outlines potential synthetic approaches based on related compounds, and discusses its prospective biological activities.

Core Compound Data

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1701-22-0 | [1][2] |

| Molecular Formula | C₁₀H₅BrF₃NO | [1] |

| Molecular Weight | 292.06 g/mol | [1] |

| MDL Number | MFCD00153078 | [1] |

Synthesis and Characterization

Potential Synthetic Pathways

One common method for constructing the quinoline backbone is the Pfitzinger reaction .[3] A hypothetical synthetic workflow for the target compound could start from a substituted aniline and a β-ketoester, followed by cyclization.

Another potential route is the Skraup synthesis , which involves the reaction of an aniline with glycerol and sulfuric acid.[3] For the synthesis of a trifluoromethyl-substituted quinoline, a precursor already containing the trifluoromethyl group would likely be required.

The diagram below illustrates a generalized workflow for the synthesis of a quinoline derivative, which could be adapted for this compound.

Caption: A generalized workflow for the synthesis of a quinoline derivative.

Characterization Techniques

The structural confirmation and purity assessment of the synthesized this compound would involve a suite of spectroscopic techniques.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the protons on the quinoline ring system.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

-

¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the trifluoromethyl group.

Mass Spectrometry (MS): This technique would be employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the functional groups present, such as the hydroxyl (-OH) group and the aromatic ring system.

Biological Activity and Therapeutic Potential

Research into quinoline derivatives has revealed a broad spectrum of biological activities, positioning them as promising scaffolds in drug discovery.[4] While specific studies on the biological effects of this compound are limited, the activities of structurally related compounds suggest several potential therapeutic applications.

Potential as an Anticancer Agent

Quinoline-based compounds have been investigated for their antiproliferative effects against various cancer cell lines.[5] Their mechanisms of action are often linked to the inhibition of key enzymes and signaling pathways that are crucial for the growth and survival of cancer cells.

Potential as a Kinase Inhibitor

The quinoline scaffold is a common feature in many kinase inhibitors.[6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. It is plausible that this compound could exhibit inhibitory activity against certain kinases.

The diagram below illustrates a simplified, hypothetical signaling pathway where a quinoline derivative could act as a kinase inhibitor. It is important to note that the specific interaction of this compound with this or any other pathway has not been experimentally confirmed in the available literature.

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

Antimicrobial Properties

Some studies have indicated that quinoline derivatives may possess antimicrobial properties, showing efficacy against certain bacterial strains.[4] The unique structure of this compound suggests it could be a candidate for further investigation in this area.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, a series of in vitro assays would be necessary. The following are generalized protocols for preliminary screening.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method used to measure cell viability and proliferation.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

MTT Addition: After an incubation period, MTT solution is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are dissolved.

-

Absorbance Measurement: The absorbance is read on a microplate reader to determine cell viability.

The workflow for this assay is depicted below.

Caption: A typical workflow for an MTT cell viability assay.

Conclusion

This compound is a chemical compound with significant potential for further research in the fields of medicinal chemistry and drug discovery. While detailed studies on this specific molecule are not widely available, its structural features and the known biological activities of related quinoline derivatives suggest that it may possess valuable anticancer, kinase inhibitory, and antimicrobial properties. The synthetic and experimental frameworks outlined in this guide provide a basis for future investigations into the therapeutic potential of this compound. Further research is warranted to fully elucidate its synthesis, characterization, and biological mechanisms of action.

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound | 1701-22-0 [chemicalbook.com]

- 3. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 4. Buy this compound | 1701-22-0 [smolecule.com]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of the chemical compound 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates physicochemical properties and outlines detailed, generalized experimental protocols for determining its solubility and stability based on established methods for structurally similar quinoline derivatives.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1701-22-0 | [1][2] |

| Molecular Formula | C₁₀H₅BrF₃NO | [1][3] |

| Molecular Weight | 292.05 g/mol | [1] |

| Appearance | White to light brown solid | [4] |

| Predicted pKa | 6.16 ± 0.40 | [4] |

| Predicted Density | 1.771 ± 0.06 g/cm³ | [4] |

| Storage Temperature | Room Temperature, Inert atmosphere | [2][4] |

Solubility

Strategies for Enhancing Solubility

For quinoline derivatives with low aqueous solubility, several strategies can be employed:

-

pH Adjustment: As weak bases, the solubility of quinoline derivatives can often be increased by decreasing the pH of the aqueous solution.[5] Protonation of the nitrogen atom in the quinoline ring forms a more soluble salt.[5] It is recommended to adjust the pH to be at least 1-2 units below the compound's pKa.[5]

-

Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[5]

-

Use of Excipients: For formulation purposes, excipients such as cyclodextrins can be used to form inclusion complexes, which have enhanced aqueous solubility.[8]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound, which can be adapted for this compound.[5][9] This method is based on the principle of preparing a saturated solution and subsequently quantifying the concentration of the dissolved compound.[9]

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers of various pH, organic solvents)

-

Volumetric flasks, pipettes, and vials[9]

-

Thermostatic shaker[9]

-

Centrifuge or filtration apparatus (e.g., 0.22 µm or 0.45 µm syringe filters)[5][8]

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)[5][8]

Procedure:

-

Preparation of Calibration Standards: Prepare a stock solution of the compound in a suitable solvent where it is freely soluble. From this stock solution, prepare a series of calibration standards by serial dilution.[9]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. The excess solid is necessary to ensure a saturated solution is formed at equilibrium.[9]

-

Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C).[5][9] Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium between the dissolved and undissolved solute.[5][9]

-

Separation of Undissolved Solid: After equilibration, separate the undissolved solid from the solution. This can be achieved by high-speed centrifugation or by filtering the suspension through a syringe filter.[8]

-

Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to the calibration curve.[5][9]

-

Calculation of Solubility: Calculate the solubility by multiplying the measured concentration by the dilution factor. Solubility is typically expressed in units such as mg/mL or mol/L.[9]

Stability

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development.[10] Stability testing involves subjecting the compound to various environmental conditions over time to assess for any changes in its chemical or physical properties.[10]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and establish degradation pathways.[11][12] These studies also help in developing and validating stability-indicating analytical methods.[11] Typical stress conditions include:

-

Thermal Stress: Exposing the compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).[12]

-

Humidity: Storing the compound at high relative humidity levels (e.g., 75% RH or greater).[12]

-

Hydrolytic Stress: Evaluating the compound's susceptibility to hydrolysis across a wide range of pH values (e.g., acidic, neutral, and basic solutions).[12]

-

Oxidative Stress: Exposing the compound to oxidative agents.[12]

-

Photostability: Assessing the effect of light exposure.[12]

Experimental Protocol for Stability Testing

The following is a generalized protocol for conducting stability studies.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Appropriate packaging for the compound

-

Validated stability-indicating analytical method (typically HPLC)[11]

Procedure:

-

Method Development and Validation: Develop a stability-indicating analytical method, most commonly a gradient reverse-phase HPLC method with UV detection, that can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[11] Validate this method for specificity, linearity, accuracy, precision, and sensitivity.[11]

-

Batch Selection: Select a representative batch of the compound for the stability study.[13]

-

Study Design: Store samples of the compound under various conditions as per ICH guidelines (e.g., long-term, intermediate, and accelerated).[13]

-

Sample Analysis: At specified time points, withdraw samples and analyze them using the validated stability-indicating method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.[10]

-

Data Evaluation: Evaluate the data to determine the rate of degradation and to identify any trends. This information is used to establish a shelf-life and recommended storage conditions.[13]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, studies on the microbial degradation of quinoline itself have identified hydroxylation as an initial step.[14] For instance, the degradation can be initiated by hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline.[14] Given the existing hydroxyl group at the 4-position, the stability of this compound may be influenced by its susceptibility to further oxidation or other modes of degradation under stress conditions.

Signaling Pathways and Biological Activity

Some research suggests that this compound may possess antimicrobial and anticancer activities, and potentially act as a kinase inhibitor.[15] However, the specific signaling pathways through which it exerts these effects have not been elucidated. The general mechanism of action for some quinoline derivatives involves enzyme inhibition or receptor binding.[7]

The following diagram illustrates a conceptual framework of how various factors can influence the solubility of a quinoline derivative.

References

- 1. 6-Bromo-2-(trifluoromethyl)-4-quinolinol | C10H5BrF3NO | CID 278841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1701-22-0 [chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound CAS#: 1701-22-0 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Buy this compound | 1701-22-0 [smolecule.com]

Spectroscopic Profile of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents representative data from structurally analogous compounds to offer valuable insights into the expected spectroscopic signatures. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this and similar substituted quinoline derivatives.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1701-22-0[1]

-

Molecular Formula: C₁₀H₅BrF₃NO[1]

-

Molecular Weight: 292.06 g/mol [1]

Spectroscopic Data Presentation

The following tables summarize representative spectroscopic data for compounds structurally related to this compound. This information serves as a reference for predicting the spectral characteristics of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For substituted quinolines, ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the molecule.[2]

Table 1: Representative ¹H NMR Data for Substituted Quinolines

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.35 | d | 8.5 |

| H-5 | 7.80 | d | 8.5 |

| H-7 | 7.75 | ddd | 8.5, 7.0, 1.5 |

| H-8 | 8.15 | d | 8.5 |

| OH | 10.0 - 13.0 | br s | - |

Data is based on analogous substituted quinolines and may vary for the target compound. Protons on the quinoline ring are typically found in the aromatic region (δ 6.5-9.0 ppm).[2]

Table 2: Representative ¹³C NMR Data for Substituted Quinolines

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

| C-2 | 148.0 (q, JCF ≈ 35 Hz) |

| C-3 | 122.0 |

| C-4 | 178.0 |

| C-4a | 125.0 |

| C-5 | 128.0 |

| C-6 | 118.0 |

| C-7 | 130.0 |

| C-8 | 120.0 |

| C-8a | 140.0 |

| CF₃ | 121.0 (q, JCF ≈ 275 Hz) |

Data is based on analogous trifluoromethyl-substituted quinolines and may vary for the target compound. The trifluoromethyl group (CF₃) typically appears as a quartet in the ¹³C NMR spectrum due to coupling with the fluorine atoms.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C=N, C-F, and C-Br bonds.

Table 3: Representative IR Absorption Bands for Substituted Hydroxyquinolines

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 | O-H | Stretching, broad (due to hydrogen bonding) |

| 1620 - 1580 | C=C / C=N | Aromatic and quinoline ring stretching |

| 1350 - 1150 | C-F | Stretching (trifluoromethyl group) |

| 1200 - 1000 | C-O | Stretching |

| 700 - 500 | C-Br | Stretching |

Data is based on the expected vibrational modes for the functional groups present and data from similar hydroxyquinoline structures.[4][5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and carbon (¹²C and ¹³C) isotopes.

Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | 291 / 293 | Molecular ion peak with characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| [M-H]⁺ | 290 / 292 | Loss of a hydrogen atom. |

| [M-HF]⁺ | 271 / 273 | Loss of hydrogen fluoride. |

| [M-Br]⁺ | 212 | Loss of the bromine atom. |

| [M-CF₃]⁺ | 222 / 224 | Loss of the trifluoromethyl group. |

The presence of the trifluoromethyl group can lead to characteristic fragmentation patterns.[8][9]

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a substituted quinoline is as follows:

-

Sample Preparation:

-

Weigh 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10]

-

Filter the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.[10]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[2]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[2]

-

IR Spectroscopy Protocol

The following is a general procedure for obtaining an FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry Protocol

A general protocol for analyzing a solid sample by Electrospray Ionization (ESI) Mass Spectrometry is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on the analyte's ability to be protonated or deprotonated.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound based on data from analogous compounds. The detailed experimental protocols offer a practical framework for researchers to obtain and interpret high-quality spectroscopic data for this and other substituted quinoline derivatives, which are crucial steps in drug discovery and chemical research.

References

- 1. This compound [oakwoodchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Unveiling the Bioactive Potential of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative that has emerged as a compound of significant interest within the scientific community. Its unique molecular architecture, featuring a bromine atom, a hydroxyl group, and a trifluoromethyl moiety on the quinoline scaffold, suggests a predisposition for diverse biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon existing literature for structurally similar molecules to infer its pharmacological profile. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into its potential as an antimicrobial, anticancer, and kinase-inhibiting agent. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of potential signaling pathways and experimental workflows to guide future research endeavors.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. The strategic substitution on the quinoline ring can profoundly influence the compound's physicochemical properties and its interaction with biological targets. The subject of this guide, this compound, combines several key pharmacophoric features: the quinoline core, a bromine atom which can enhance lipophilicity and target binding, a hydroxyl group that can participate in hydrogen bonding, and a trifluoromethyl group known to improve metabolic stability and membrane permeability. Research suggests that compounds with this structural motif may exhibit potent antimicrobial, anticancer, and enzyme-inhibitory properties.[1] This guide will delve into these potential activities, presenting comparative data from related compounds and outlining detailed methodologies for its comprehensive biological evaluation.

Potential Biological Activities

While specific quantitative data for this compound is not extensively available in public literature, the biological activities of structurally analogous compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Quinoline derivatives are a well-established class of antimicrobial agents. The introduction of a bromine atom and a trifluoromethyl group can enhance the antimicrobial potency of the quinoline core. It is hypothesized that this compound may exhibit activity against a range of pathogenic bacteria and fungi.

Table 1: Comparative Antimicrobial Activity of Structurally Related Quinoline Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid (Compound 16) | S. pneumoniae ATCC 49619 | ≤ 0.008 | [2] |

| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid (Compound 17) | S. pneumoniae ATCC 49619 | ≤ 0.008 | [2] |

| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid (Compound 18) | S. pneumoniae ATCC 49619 | ≤ 0.008 | [2] |

| 2-(quinoline-4-yloxy) acetamide-based derivative (Compound 42) | M. tuberculosis H37Rv | 0.3 µM | [2] |

| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Staphylococcus aureus | Not Specified | [3] |

| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Pseudomonas aeruginosa | Not Specified | [3] |

Note: The data presented is for structurally related compounds and is intended for comparative purposes to guide the investigation of this compound.

Anticancer Activity

The quinoline scaffold is present in several approved anticancer drugs. Brominated quinolines and quinazolinones have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.[6]

Table 2: Comparative Cytotoxic Activity of Structurally Related Bromo-Quinoline and Quinazolinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Rat Brain Tumor) | 5.45–9.6 μg/mL | [4] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HeLa (Human Cervix Carcinoma) | 5.45–9.6 μg/mL | [4] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 (Human Colon Carcinoma) | 5.45–9.6 μg/mL | [4] |

| 6,8-dibromo-5-nitroquinoline (Compound 17) | C6 (Rat Brain Tumor) | 50.0 μM | [4] |

| 6,8-dibromo-5-nitroquinoline (Compound 17) | HT29 (Human Colon Carcinoma) | 26.2 μM | [4] |

| 6,8-dibromo-5-nitroquinoline (Compound 17) | HeLa (Human Cervix Carcinoma) | 24.1 μM | [4] |

| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | U373 (Human Glioblastoma) | Micromolar concentrations | [7] |

| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | U87 (Human Glioblastoma) | Micromolar concentrations | [7] |

Note: The data presented is for structurally related compounds and is intended for comparative purposes to guide the investigation of this compound.

Kinase Inhibitory Activity

Many quinoline-based molecules have been developed as potent kinase inhibitors for the treatment of cancer and other diseases.[8] The 4-anilinoquinoline and quinazoline scaffolds are common templates for designing kinase inhibitors.[9] Given its structural features, this compound may act as an inhibitor of various kinases involved in cell signaling pathways crucial for cancer progression.

Table 3: Kinase Inhibitory Activity of a Structurally Related Quinoline Derivative

| Compound/Derivative | Kinase Target | IC50 Value | Reference |

| 4-Anilinoquinoline (Compound 1) | GAK | 10 nM | [9] |

| 6-Bromo-4-anilinoquinoline (Compound 5) | GAK | 4.1 nM | [9] |

Note: The data presented is for a structurally related compound and is intended for comparative purposes to guide the investigation of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments to evaluate the biological activity of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Inoculum Preparation: Culture the microbial strains overnight and prepare a standardized inoculum suspension equivalent to 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth medium in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate the IC50 value.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HeLa, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against specific kinases.

Materials:

-

This compound

-

Purified kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Reaction Setup: In the wells of the plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase for a defined period.

-

Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).

-

Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition for each compound concentration to determine the IC50 value.

Mandatory Visualizations

Potential Anticancer Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound as a kinase inhibitor leading to the induction of apoptosis in cancer cells.

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the key steps in determining the cytotoxic potential of the compound using an MTT assay.

References

- 1. Buy this compound | 1701-22-0 [smolecule.com]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: Discovery, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The incorporation of a bromine atom at the 6-position and a trifluoromethyl group at the 2-position of the 4-hydroxyquinoline core imparts unique physicochemical properties that are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the historical context of quinoline discovery, detailed synthetic approaches to this compound, and an exploration of its potential biological activities, with a focus on its prospective roles as an antimicrobial, anticancer, and kinase-inhibiting agent.

Discovery and Historical Context of the Quinoline Scaffold

The history of quinoline dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge.[1] This discovery marked the advent of a new class of heterocyclic compounds that would later prove to be of immense importance. The correct bicyclic structure of quinoline, consisting of a benzene ring fused to a pyridine ring, was later proposed by August Kekulé in 1869.

The late 19th century witnessed the development of several seminal synthetic methods for the construction of the quinoline ring system, many of which are still in use today. These classical named reactions, including the Skraup synthesis (1880), the Doebner-von Miller reaction, and the Friedländer synthesis (1882), laid the foundation for the extensive exploration of quinoline chemistry.[2] The versatility of these methods allowed for the synthesis of a wide variety of substituted quinolines, paving the way for the investigation of their chemical and biological properties.

The introduction of the trifluoromethyl group into organic molecules is a more recent development in medicinal chemistry, recognized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the synthesis of trifluoromethylated quinolines has become an active area of research.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for quinoline ring formation. The most probable synthetic routes involve the condensation of a substituted aniline with a β-ketoester, followed by cyclization. Two classical named reactions are particularly relevant: the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

Proposed Synthetic Pathway: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines.[3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. For the synthesis of the target molecule, the likely starting materials would be 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate (or a related β-ketoester).

The proposed reaction proceeds in two key steps:

-

Condensation: 4-bromoaniline reacts with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate.

-

Cyclization: The enamine intermediate undergoes a thermally induced intramolecular cyclization to form the quinoline ring system.

dot

References

An In-depth Technical Guide to 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline for Researchers and Drug Development Professionals

An Introduction to a Promising Heterocyclic Compound

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a bromine substituent, a hydroxyl group, and a trifluoromethyl moiety on the quinoline core, imparts a range of physicochemical properties that make it a compelling candidate for biological investigation. This guide provides a comprehensive overview of its commercial availability, synthesis, purification, characterization, and its potential applications as an anticancer agent and kinase inhibitor.

Commercial Availability

A number of chemical suppliers offer this compound, catering to the needs of research and development laboratories. The availability, purity, and typical quantities offered by some of these suppliers are summarized below for easy comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Oakwood Chemical | 1701-22-0 | C₁₀H₅BrF₃NO | 292.06 | 98% | 250mg, 1g |

| Guidechem | 1701-22-0 | C₁₀H₅BrF₃NO | 292.05 | 97% | 1g, Custom |

| ChemicalBook | 1701-22-0 | C₁₀H₅BrF₃NO | 292.05 | 95% | Custom |

| Sigma-Aldrich | 1701-22-0 | C₁₀H₅BrF₃NO | 292.05 | Not Specified | Custom |

| Smolecule | 1701-22-0 | C₁₀H₅BrF₃NO | 292.05 | Not Specified | Custom |

Synthetic and Purification Protocols

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, established methods for the synthesis of analogous quinoline derivatives can be adapted. The following protocols are proposed based on well-known named reactions in heterocyclic chemistry.

Proposed Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines. This proposed multi-step synthesis starts from the commercially available 4-bromoaniline.

Experimental Protocol:

-

Step 1: Condensation of 4-bromoaniline with Diethyl 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and Triethyl orthoformate.

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent), Meldrum's acid (1.1 equivalents), and triethyl orthoformate (1.2 equivalents) in a suitable solvent such as ethanol.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, can be washed with a cold non-polar solvent like hexane and dried.

-

-

Step 2: Thermal Cyclization.

-

In a separate flask, heat a high-boiling point solvent such as diphenyl ether to approximately 250 °C.

-

Carefully add the intermediate from Step 1 in portions to the hot solvent with vigorous stirring.

-

Maintain the temperature for 15-30 minutes to facilitate the cyclization and elimination of acetone and carbon dioxide.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the crude product.

-

-

Step 3: Introduction of the Trifluoromethyl Group.

-

This step would ideally be performed prior to cyclization or through modification of the quinoline core. A plausible route involves the use of a trifluoromethyl-containing building block in the initial condensation.

-

Purification Protocol

Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts.

Experimental Protocol:

-

Recrystallization:

-

Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, methanol, or a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Column Chromatography:

-

For higher purity, the compound can be purified by silica gel column chromatography.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a more polar solvent such as ethyl acetate.

-

Collect the fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

-

Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

-

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns will be indicative of their positions relative to the bromine, hydroxyl, and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic shifts for the carbons in the quinoline core, the trifluoromethyl group, and the carbon atoms bearing the bromine and hydroxyl groups.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The mass spectrum will also show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Potential Biological Applications and Signaling Pathways

Derivatives of the quinoline scaffold are known to exhibit a wide range of biological activities, and this compound is of particular interest for its potential as an anticancer agent and a kinase inhibitor.[1]

Anticancer Activity and Potential Mechanism of Action

Numerous studies have demonstrated the potent antiproliferative effects of bromo-substituted quinolines against various cancer cell lines.[2] The presence of the bromine atom is thought to enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets.

The trifluoromethyl group is a common feature in many kinase inhibitors, as it can participate in favorable interactions within the ATP-binding pocket of these enzymes. It is hypothesized that this compound may exert its anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.

Based on the known activities of structurally similar compounds, a plausible mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR would block downstream signaling cascades, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.

Caption: Postulated mechanism of action via RTK inhibition.

Experimental Workflow for Biological Evaluation

To investigate the biological activity of this compound, a systematic experimental workflow can be employed. This would typically involve initial in vitro screening for anticancer activity, followed by more detailed mechanistic studies.

Caption: Experimental workflow for biological evaluation.

This in-depth guide provides a foundational understanding of this compound for researchers and professionals in drug development. The information presented herein, from commercial sourcing to potential mechanisms of action, is intended to facilitate further investigation into this promising compound.

References

Methodological & Application

Unraveling the Potential of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, quinoline derivatives have emerged as a promising class of compounds with significant therapeutic potential. This document provides a detailed overview of the application of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in cancer research, compiling available data on its biological activity and offering standardized protocols for its evaluation.

Introduction

This compound is a synthetic heterocyclic compound that has garnered interest in the scientific community for its potential as an antitumor agent.[1] In vitro studies have suggested that this compound may possess anticancer properties, possibly through the inhibition of kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[1] While specific data for this compound remains limited, the broader family of quinoline derivatives has shown significant activity against various cancer cell lines. This document aims to provide a comprehensive resource for researchers interested in exploring the therapeutic utility of this particular molecule.

Data Presentation: Comparative Anticancer Activity

To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of structurally related brominated quinoline and quinazolinone derivatives against various cancer cell lines. It is important to note that these are not the IC50 values for the specific compound of interest but for related molecules, offering a comparative baseline.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Brominated Methoxyquinoline | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 5.45 - 9.6 (µg/mL) | 5-FU |

| HeLa (Human Cervical Cancer) | ||||

| HT29 (Human Colon Adenocarcinoma) | ||||

| Quinoline-derived Trifluoromethyl Alcohol | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | 14.14 | Cisplatin |

| Brominated Quinolone | 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives | MCF-7 (Human Breast Cancer) | Varies with substitution | Not Specified |

| SW480 (Human Colon Cancer) |

Postulated Mechanism of Action: Kinase Inhibition

Research into quinoline derivatives suggests that a primary mechanism of their anticancer activity is the inhibition of protein kinases.[1] These enzymes play a pivotal role in signal transduction pathways that regulate cell proliferation, survival, and differentiation. The dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While the specific kinases targeted by this compound have not been fully elucidated, related compounds have been shown to inhibit kinases such as Checkpoint Kinase 1 (Chek1) and DNA-dependent protein kinase (DNA-PK), both of which are involved in the DNA damage response.[2]

Below is a conceptual diagram illustrating a potential signaling pathway that could be targeted by this compound.

Caption: Postulated mechanism of action via kinase signaling inhibition.

Experimental Protocols

The following are detailed, standardized protocols for the in vitro evaluation of this compound's anticancer properties. These protocols are based on established methodologies for similar compounds.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of the compound in DMSO and make serial dilutions in the culture medium. Replace the medium in the wells with the compound dilutions (typically ranging from 0.1 to 100 µM). Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if the compound induces programmed cell death.

Materials:

-

Cancer cells treated with the compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on specific kinase activity.

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate

-

ATP

-

This compound

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a microplate, add the assay buffer, the compound at various concentrations, and the kinase enzyme.

-

Pre-incubation: Incubate briefly to allow for compound-enzyme interaction.

-

Reaction Initiation: Add a mixture of the substrate and ATP to start the kinase reaction.

-

Incubation: Incubate at a specific temperature for a defined period.

-

Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).

-

Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Conclusion

While specific research on this compound is still emerging, the broader evidence from related quinoline derivatives suggests its potential as a valuable lead compound in cancer drug discovery. The provided protocols offer a standardized framework for its systematic evaluation. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully understand its therapeutic potential.

References

Application Notes and Protocols for 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in Antimicrobial Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential antimicrobial applications of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, alongside detailed protocols for its evaluation. While research suggests this compound possesses antibacterial and antifungal properties, specific quantitative data on its antimicrobial efficacy remains limited in publicly available scientific literature.[1] The information presented herein is based on the known activities of structurally related quinoline derivatives and established antimicrobial testing methodologies.

Overview of Antimicrobial Potential

Quinolone compounds are a well-established class of antimicrobials. The introduction of a bromine atom and a trifluoromethyl group to the quinoline scaffold, as seen in this compound, is anticipated to modulate its biological activity.[1] Halogenation can enhance lipophilicity, potentially improving cell membrane permeability, a crucial factor for antimicrobial efficacy.

Quantitative Antimicrobial Data (Comparative)

To date, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a comprehensive panel of microbial strains have not been extensively reported. However, data for the structurally related compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline , offers insight into the potential activity of this chemical class.[2]

Table 1: In Vitro Antimicrobial Activity of a Structurally Related Quinolone Derivative

| Microorganism | Strain | MIC (µg/mL) of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Reference Compound | MIC (µg/mL) of Reference |

| Staphylococcus aureus | - | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | - | 50 | Ampicillin | 25 |

Disclaimer: The data presented in this table is for a structurally related compound and should be used for comparative purposes only. Experimental validation of the antimicrobial activity of this compound is required.

Experimental Protocols

The following are detailed methodologies for the in vitro evaluation of the antimicrobial properties of this compound. These protocols are based on standardized methods for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculums standardized to 0.5 McFarland

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

-

Spectrophotometer (optional, for quantitative assessment)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium across the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a fresh culture of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum and a known antimicrobial) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).

-

Incubate the agar plates under appropriate conditions.

-

The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for determining the antimicrobial efficacy of this compound.

References

Protocol for Dissolving 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides a recommended protocol for the dissolution of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline for use in cell culture applications. Due to the limited availability of specific solubility and cytotoxicity data for this compound in publicly accessible literature, this protocol is based on general practices for similar heterocyclic compounds and requires initial validation by the end-user.

Compound Information

| Property | Value | Source |

| IUPAC Name | 6-bromo-2-(trifluoromethyl)quinolin-4-ol | N/A |

| Molecular Formula | C₁₀H₅BrF₃NO | N/A |

| Molecular Weight | 292.05 g/mol | N/A |

| Appearance | White to light brown solid | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Background

This compound is a heterocyclic compound with potential applications in various research fields. Studies suggest it may possess antimicrobial, anticancer, and kinase inhibitory properties.[1] The trifluoromethyl group can enhance metabolic stability and binding affinity, making it a compound of interest for drug discovery.

Experimental Protocol: Dissolution of this compound

This protocol outlines the steps for preparing a stock solution of this compound, which can then be diluted to working concentrations for cell culture experiments.

3.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Sterile filters (0.22 µm)

3.2. Procedure for Preparing a Stock Solution

-

Solvent Selection: Based on the hydrophobic nature of many quinoline derivatives, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

-

Calculating the Required Mass: Determine the desired concentration and volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 292.05 g/mol * 1000 mg/g = 2.92 mg

-

-

Dissolution:

-

Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the required volume of cell culture grade DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication may be applied. Visually inspect for complete dissolution.

-

-

Sterilization:

-

Sterilize the stock solution by filtering it through a 0.22 µm sterile filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.

-

-

Storage:

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

-

3.3. Preparation of Working Solutions

-

Thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Experimental Workflow and Considerations

The following diagram illustrates a general workflow for utilizing the dissolved this compound in cell culture experiments.

Caption: Workflow for preparing and using this compound in cell culture.

Recommendations for Initial Experiments

-

Solubility Testing: Before preparing a large volume of stock solution, it is advisable to perform a small-scale solubility test to confirm the compound's solubility in DMSO at the desired concentration.

-

Cytotoxicity Assay: It is imperative to determine the cytotoxic concentration of the compound on the specific cell line(s) being used. A dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) should be performed to determine the IC50 (half-maximal inhibitory concentration) and to select appropriate non-toxic concentrations for subsequent functional assays.

-

DMSO Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the cells.

References

Application Note: Development of In Vitro Assays for 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Audience: Researchers, scientists, and drug development professionals.